6-Amino-2-cyclopropylisoindolin-1-one
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Overview
Description
6-Amino-2-cyclopropylisoindolin-1-one is a heterocyclic compound that features an isoindolinone core structure. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The presence of the amino group and the cyclopropyl ring in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-cyclopropylisoindolin-1-one typically involves multicomponent reactions. One common method is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . The reaction conditions often involve the use of a strong base such as sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable synthetic approaches are likely to be employed to ensure efficient and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-cyclopropylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino group or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted amines, and various substituted derivatives of the isoindolinone core.
Scientific Research Applications
6-Amino-2-cyclopropylisoindolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-2-cyclopropylisoindolin-1-one involves its interaction with molecular targets such as cyclin-dependent kinases. The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting cell cycle progression . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral activity.
N-isoindoline-1,3-diones: These compounds share a similar isoindolinone core and exhibit diverse chemical reactivity and biological activities.
Uniqueness
6-Amino-2-cyclopropylisoindolin-1-one is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in cancer.
Properties
IUPAC Name |
6-amino-2-cyclopropyl-3H-isoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-8-2-1-7-6-13(9-3-4-9)11(14)10(7)5-8/h1-2,5,9H,3-4,6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKIUJKXJZPMPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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